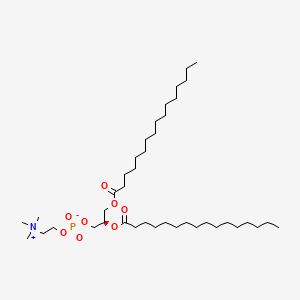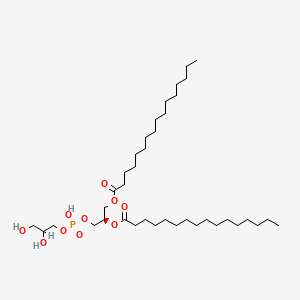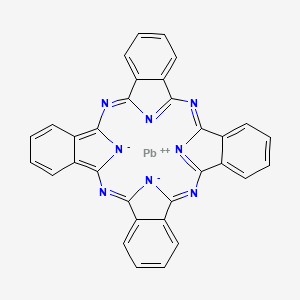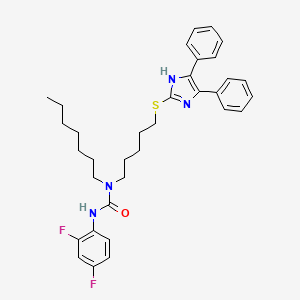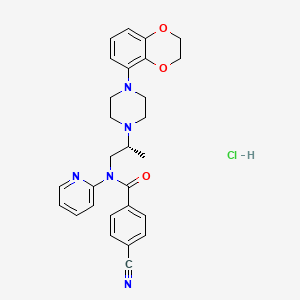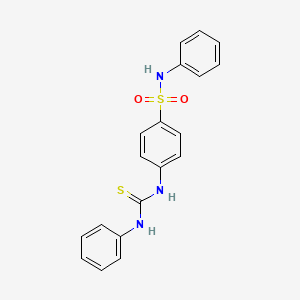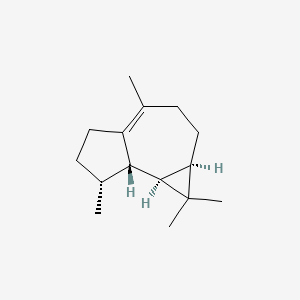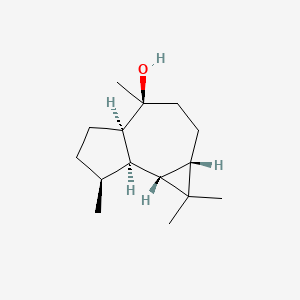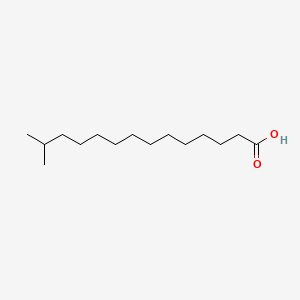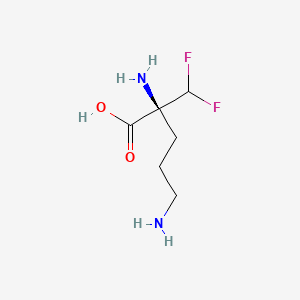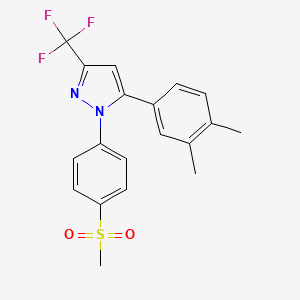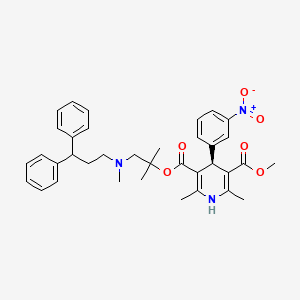
Lercanidipine, (S)-
Overview
Description
Lercanidipine, (S)- is a dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is the S-enantiomer of lercanidipine, which means it is one of two mirror-image forms of the molecule. This compound works by inhibiting the influx of calcium ions through L-type calcium channels in the smooth muscle cells of the vascular system, leading to vasodilation and a subsequent reduction in blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-lercanidipine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediate, 1,4-dihydropyridine.
Cyclization: The intermediate undergoes a cyclization reaction to form the dihydropyridine ring.
Chiral Resolution: The racemic mixture of lercanidipine is then subjected to chiral resolution to isolate the (S)-enantiomer.
Industrial Production Methods: Industrial production of (S)-lercanidipine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the cyclization and chiral resolution steps.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: Lercanidipine, (S)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding pyridine derivative.
Reduction: Reduction reactions can convert the dihydropyridine ring back to its tetrahydropyridine form.
Substitution: Various substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine forms, and substituted lercanidipine analogs.
Scientific Research Applications
Lercanidipine, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of calcium channel blockers.
Biology: Research focuses on its effects on cellular calcium dynamics and vascular smooth muscle function.
Medicine: It is extensively studied for its antihypertensive properties and potential therapeutic applications in cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
Mechanism of Action
Lercanidipine, (S)- exerts its effects by blocking L-type calcium channels in the smooth muscle cells of the vascular system. This inhibition prevents the influx of calcium ions, which is necessary for muscle contraction. As a result, the smooth muscles relax, leading to vasodilation and a reduction in blood pressure. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparison with Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker with a longer half-life.
Nifedipine: Known for its rapid onset of action but shorter duration compared to (S)-lercanidipine.
Felodipine: Similar in structure but differs in its pharmacokinetic profile and side effect profile.
Uniqueness: Lercanidipine, (S)- is unique due to its high lipophilicity, which allows for a gradual and sustained release into the bloodstream, providing prolonged antihypertensive effects with fewer side effects. Its enantiomeric purity also contributes to its specific pharmacological profile, making it a preferred choice in certain clinical scenarios.
Properties
CAS No. |
185197-71-1 |
|---|---|
Molecular Formula |
C36H41N3O6 |
Molecular Weight |
611.7 g/mol |
IUPAC Name |
5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3/t33-/m0/s1 |
InChI Key |
ZDXUKAKRHYTAKV-XIFFEERXSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lercanidipine, (S)-; (S)-Lercanidipine; (+)-Lercanidipine; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




